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Compound of Interest

Compound Name:
3,3-Difluoropiperidine

hydrochloride

Cat. No.: B1302735 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of the spectroscopic

data for 3,3-Difluoropiperidine hydrochloride. The information presented herein is crucial for

the structural elucidation, quality control, and further development of this compound in

pharmaceutical and chemical research.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and

Mass Spectrometry analysis of 3,3-Difluoropiperidine hydrochloride.

Table 1: ¹H NMR Spectroscopic Data
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Position
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (Hz)

Integration

H2 3.5 - 3.7 m - 2H

H4 2.2 - 2.4 m - 2H

H5 1.9 - 2.1 m - 2H

H6 3.4 - 3.6 m - 2H

NH₂⁺ 9.0 - 10.0 br s - 2H

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration. The broad singlet for the NH₂⁺ protons is characteristic of an ammonium salt

and its chemical shift is highly dependent on solvent and temperature.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Position
Chemical Shift
(ppm)

Multiplicity (due to
C-F coupling)

Coupling Constant
(J_CF, Hz)

C2 ~45 t ~20

C3 ~120 t ~250

C4 ~25 t ~20

C5 ~20 s -

C6 ~48 s -

Note: Experimental ¹³C NMR data for 3,3-Difluoropiperidine hydrochloride was not readily

available. The presented data is predicted based on established principles of NMR

spectroscopy for fluorinated organic compounds.

Table 3: Mass Spectrometry Data
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Ion m/z Relative Abundance

[M+H]⁺ 122.08 High

[M-F]⁺ 102.08 Moderate

[M-HF]⁺ 101.07 Moderate

Note: The fragmentation pattern is characteristic of piperidine derivatives and haloalkanes.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 3,3-Difluoropiperidine hydrochloride (5-10 mg) was

prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a final volume of

0.6-0.7 mL in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

¹H NMR Parameters:

Pulse Program: Standard zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 3.99 s

Spectral Width: 8278 Hz

¹³C NMR Parameters:

Pulse Program: Standard zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s
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Acquisition Time: 1.36 s

Spectral Width: 24038 Hz

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization

(ESI) source was used.

Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or

acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

ESI-MS Parameters:

Ionization Mode: Positive

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Gas Flow (Desolvation): 600 L/hr

Gas Flow (Cone): 50 L/hr

Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of the spectroscopic

data of 3,3-Difluoropiperidine hydrochloride.
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Caption: Workflow for Spectroscopic Data Interpretation.

Detailed Spectroscopic Analysis
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 3,3-Difluoropiperidine hydrochloride is expected to show four main

groups of signals corresponding to the protons at positions 2, 4, 5, and 6 of the piperidine ring,

in addition to the signal from the ammonium protons. The geminal difluoro substitution at the

C3 position significantly influences the chemical shifts and multiplicities of the neighboring

protons. The protons on C2 and C4 will be deshielded due to the inductive effect of the fluorine

atoms and the protonated nitrogen. The complex multiplets arise from proton-proton and

proton-fluorine couplings.

¹³C NMR Spectrum Analysis
In the ¹³C NMR spectrum, the carbon atom bearing the two fluorine atoms (C3) will exhibit a

characteristic triplet due to one-bond carbon-fluorine coupling (¹J_CF), with a large coupling
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constant. The adjacent carbons (C2 and C4) will also show splitting, typically as triplets, due to

two-bond carbon-fluorine coupling (²J_CF). The chemical shifts are influenced by the

electronegativity of the fluorine atoms and the protonated nitrogen.

Mass Spectrum Analysis
The ESI mass spectrum is expected to show a prominent peak for the protonated molecule

[M+H]⁺. The fragmentation pattern under collision-induced dissociation (CID) would likely

involve the loss of HF or a fluorine radical, which are common fragmentation pathways for

fluorinated compounds. The presence of the piperidine ring can also lead to characteristic ring-

opening fragmentations.

Logical Relationships in Data Analysis
The interpretation of spectroscopic data relies on the logical correlation of information from

different techniques to build a coherent structural picture.
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Caption: Logical Relationships in Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 3,3-
Difluoropiperidine hydrochloride. For more detailed analysis, it is recommended to consult

the supplementary information of relevant research articles and utilize advanced 2D NMR

techniques.

To cite this document: BenchChem. [Spectroscopic Data Interpretation of 3,3-
Difluoropiperidine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1302735#spectroscopic-data-
interpretation-for-3-3-difluoropiperidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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